molecular formula C9H8BrN3S B13705296 2-Amino-5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13705296
M. Wt: 270.15 g/mol
InChI Key: WMKSLQGRMCFYSA-UHFFFAOYSA-N
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Description

2-Amino-5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, which is further connected to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromo-4-methylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H8BrN3S

Molecular Weight

270.15 g/mol

IUPAC Name

5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8BrN3S/c1-5-2-3-6(4-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

WMKSLQGRMCFYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(S2)N)Br

Origin of Product

United States

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